molecular formula C16H16ClNO3S B14716419 propan-2-yl N-(4-chlorophenyl)sulfonylbenzenecarboximidate CAS No. 22159-68-8

propan-2-yl N-(4-chlorophenyl)sulfonylbenzenecarboximidate

Cat. No.: B14716419
CAS No.: 22159-68-8
M. Wt: 337.8 g/mol
InChI Key: NGCHBWRQYKQNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl N-(4-chlorophenyl)sulfonylbenzenecarboximidate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a sulfonyl group, a chlorophenyl group, and a benzenecarboximidate moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl N-(4-chlorophenyl)sulfonylbenzenecarboximidate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with propan-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-chlorobenzenesulfonyl chloride} + \text{propan-2-ylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl N-(4-chlorophenyl)sulfonylbenzenecarboximidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl N-(4-chlorophenyl)sulfonylbenzenecarboximidate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of propan-2-yl N-(4-chlorophenyl)sulfonylbenzenecarboximidate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Chlorpheniramine: A compound with a similar chlorophenyl group, used as an antihistamine.

    Sulfonylureas: A class of compounds with a sulfonyl group, used in the treatment of diabetes.

    Benzenecarboximidates: Compounds with a similar benzenecarboximidate moiety, used in various chemical syntheses.

Uniqueness

Propan-2-yl N-(4-chlorophenyl)sulfonylbenzenecarboximidate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

22159-68-8

Molecular Formula

C16H16ClNO3S

Molecular Weight

337.8 g/mol

IUPAC Name

propan-2-yl N-(4-chlorophenyl)sulfonylbenzenecarboximidate

InChI

InChI=1S/C16H16ClNO3S/c1-12(2)21-16(13-6-4-3-5-7-13)18-22(19,20)15-10-8-14(17)9-11-15/h3-12H,1-2H3

InChI Key

NGCHBWRQYKQNFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.